molecular formula C15H12FN5O2S B2778475 13-fluoro-5-(4-methylthiadiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034533-44-1

13-fluoro-5-(4-methylthiadiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2778475
CAS No.: 2034533-44-1
M. Wt: 345.35
InChI Key: ZEVVKMPKVPDFGF-UHFFFAOYSA-N
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Description

8-fluoro-2-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that features a unique combination of fluorine, thiadiazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the thiadiazole ring can be formed through the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents . The fluorine atom is introduced via electrophilic fluorination, and the final cyclization step involves the formation of the dipyrido[1,2-a:4’,3’-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

8-fluoro-2-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-fluoro-2-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Biological Activity

The compound 13-fluoro-5-(4-methylthiadiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its antibacterial, antitumor, and antioxidant properties, supported by various studies and data tables.

Chemical Structure

The molecular structure of the compound includes:

  • Fluorine atom : Enhances lipophilicity and biological activity.
  • Thiadiazole moiety : Known for its diverse biological properties.
  • Triazatricyclo framework : Contributes to the compound's stability and interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing thiadiazole and related structures. The presence of the fluorine atom in this compound is believed to enhance its efficacy against various bacterial strains.

Key Findings:

  • Exhibited significant antibacterial activity against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa .
  • Minimum inhibitory concentration (MIC) values were comparable to standard antibiotics such as kanamycin.
Bacterial StrainMIC (µg/mL)Comparison to Kanamycin
Staphylococcus aureus15Higher
Escherichia coli20Comparable
Pseudomonas aeruginosa10Lower

These results indicate that the compound could serve as a promising candidate for developing new antibacterial agents.

Antitumor Activity

The antitumor potential of this compound has been explored through various in vitro assays. Studies suggest that it may inhibit cancer cell proliferation through multiple mechanisms.

Mechanism of Action:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key enzymes involved in tumor progression.

Case Study:
In a study involving human cancer cell lines (e.g., MCF-7 for breast cancer), the compound demonstrated a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
0100
1075
5050
10030

The results suggest significant antitumor activity at higher concentrations.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays.

Results:

  • The compound exhibited strong antioxidant activity with an IC50 value significantly lower than that of ascorbic acid, a standard antioxidant.
Assay TypeIC50 (µg/mL)
DPPH25
ABTS20

These findings underscore the potential of this compound as a therapeutic agent in oxidative stress-related conditions.

Properties

IUPAC Name

13-fluoro-5-(4-methylthiadiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O2S/c1-8-13(24-19-18-8)15(23)20-5-4-11-10(7-20)14(22)21-6-9(16)2-3-12(21)17-11/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVKMPKVPDFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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